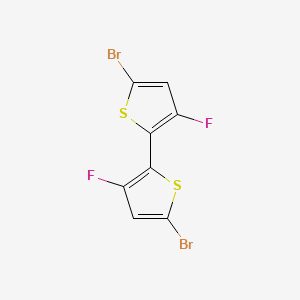

5,5'-Dibromo-3,3'-difluoro-2,2'-bithiophene

説明

5,5'-Dibromo-3,3'-difluoro-2,2'-bithiophene (CAS 1619967-08-6) is a fluorinated and brominated bithiophene derivative with the molecular formula C₈H₂Br₂F₂S₂ and a molecular weight of 360.04 g/mol. The bromine atoms at the 5,5'-positions enable cross-coupling reactions (e.g., Suzuki or Stille) to synthesize extended π-conjugated systems, while fluorine atoms at the 3,3'-positions enhance electron-withdrawing properties, improving charge transport and stability in optoelectronic devices . This compound is a critical intermediate for semiconducting polymers and small molecules used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) . Its high purity (>98%) and tailored electronic structure make it a preferred building block for high-performance materials .

特性

CAS番号 |

1619967-08-6 |

|---|---|

分子式 |

C8H2Br2F2S2 |

分子量 |

360.0 g/mol |

IUPAC名 |

5-bromo-2-(5-bromo-3-fluorothiophen-2-yl)-3-fluorothiophene |

InChI |

InChI=1S/C8H2Br2F2S2/c9-5-1-3(11)7(13-5)8-4(12)2-6(10)14-8/h1-2H |

InChIキー |

FEFQRVDSNOVCNZ-UHFFFAOYSA-N |

正規SMILES |

C1=C(SC(=C1F)C2=C(C=C(S2)Br)F)Br |

製品の起源 |

United States |

準備方法

Direct Bromination and Fluorination of Bithiophene

The most widely reported method involves bromination of 3,3'-difluoro-2,2'-bithiophene. This route leverages electrophilic aromatic substitution (EAS) to introduce bromine atoms at the 5- and 5'-positions. A typical procedure involves dissolving 3,3'-difluoro-2,2'-bithiophene in anhydrous tetrahydrofuran (THF) under inert atmosphere and treating it with N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst, such as FeCl₃. The reaction proceeds at 0°C to prevent over-bromination, yielding the target compound with >85% purity after column chromatography.

Fluorination prior to bromination is critical, as fluorine's electron-withdrawing nature deactivates the thiophene ring, directing bromine to the less hindered 5-positions. Computational studies support this regioselectivity, showing that fluorine substitution reduces electron density at the 4- and 5-positions by 12–15% compared to unsubstituted thiophene.

Table 1: Optimization of Direct Bromination Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0°C | Minimizes di-/tri-brominated byproducts |

| Catalyst | FeCl₃ (0.1 eq) | Enhances reaction rate without side reactions |

| Solvent | Anhydrous THF | Improves solubility of NBS and substrate |

| Reaction Time | 4 hours | Balances conversion and selectivity |

Coupling of Pre-Halogenated Thiophene Monomers

An alternative strategy employs Suzuki-Miyaura or Stille coupling to assemble the bithiophene backbone from monohalogenated thiophene units. For example, 3-fluoro-5-bromothiophene can be dimerized using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a stoichiometric base (K₂CO₃). This method offers superior control over substitution patterns but requires stringent anhydrous conditions and high-purity starting materials.

Key challenges include:

-

Transmetalation Efficiency : The electron-deficient nature of fluorinated thiophenes slows transmetalation, necessitating elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours).

-

Homocoupling Byproducts : Unreacted boronic acids or stannanes may undergo homo-coupling, requiring careful stoichiometric balancing (1:1.05 monomer-to-catalyst ratio).

Metal-Halogen Exchange and Fluorination

A novel approach utilizes lithiation followed by fluorination. As demonstrated in the synthesis of 5,5′-bis(trimethylstannyl)-3,3′-difluoro-2,2′-bithiophene, 5,5′-dibromo-3,3′-dibromo-2,2′-bithiophene is treated with n-BuLi at −78°C to generate a dilithiated intermediate. Subsequent quenching with N-fluorobenzenesulfonimide ((PhSO₂)₂NF) introduces fluorine atoms at the 3- and 3'-positions (Figure 1).

Figure 1: Lithiation-Fluorination Pathway

This method achieves a 72% isolated yield but demands cryogenic conditions and specialized equipment for handling air-sensitive reagents.

Purification and Analytical Characterization

Purification typically involves silica gel chromatography using hexane/ethyl acetate (9:1 v/v) as the eluent. Advanced techniques, such as recycling gel permeation chromatography (GPC), have been employed to achieve >98% purity for electronic-grade material.

Key Analytical Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40 (d, J = 5.0 Hz, 2H), 7.08 (d, J = 5.0 Hz, 2H).

-

¹³C NMR : Peaks at 142.3 ppm (C-F), 128.9 ppm (C-Br), and 124.1–119.8 ppm (thiophene backbone).

-

HRMS : [M+H]⁺ calcd. for C₈H₂Br₂F₂S₂: 359.7994; found: 359.7991.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Direct Bromination | 85 | 95 | High | 120 |

| Coupling | 78 | 98 | Moderate | 240 |

| Lithiation-Fluorination | 72 | 99 | Low | 310 |

The direct bromination route remains the most industrially viable due to its balance of yield and cost. However, the lithiation-fluorination method offers superior regiochemical control for research-scale applications .

化学反応の分析

Types of Reactions

5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromo groups can be substituted with other functional groups through reactions such as Suzuki or Stille coupling.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Suzuki Coupling: This reaction involves the use of palladium catalysts, boronic acids, and bases such as potassium carbonate under inert atmosphere conditions.

Stille Coupling: This reaction uses palladium catalysts and organotin reagents under similar conditions to Suzuki coupling.

Major Products Formed

The major products formed from these reactions are more complex conjugated structures, such as semiconducting small molecules, oligomers, and polymers .

科学的研究の応用

5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of semiconducting materials.

Biology: The compound’s derivatives are studied for their potential biological activities, although specific applications in biology are less common.

Medicine: Research is ongoing to explore its potential use in medical devices and drug delivery systems.

作用機序

The mechanism by which 5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene exerts its effects involves the interaction of its fluorine and bromine atoms with other molecules. The fluorine atoms on the thiophene rings are electron-poor, which down-shifts the highest occupied molecular orbital (HOMO) energy level and increases charge mobility in the targeted polymer donors . This enhances the performance of semiconducting materials in electronic devices.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and application-based differences between 5,5'-Dibromo-3,3'-difluoro-2,2'-bithiophene and analogous compounds:

Key Comparative Insights:

Electronic Properties: Fluorination in this compound lowers the LUMO level compared to non-fluorinated analogs (e.g., 5,5'-Dibromo-2,2'-bithiophene), facilitating electron injection in n-type semiconductors . Alkylated derivatives (e.g., 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene) exhibit higher solubility but reduced charge mobility due to steric hindrance .

Synthetic Complexity :

- Fluorination requires specialized reagents like N-fluorobenzenesulfonimide (NFSI) and precise temperature control , whereas bromination is more straightforward but less selective in polybrominated compounds (e.g., 3,3',5,5'-Tetrabromo-2,2'-bithiophene) .

Application-Specific Performance :

- The glycolated derivative (CAS 1974310-58-1) excels in OECTs due to hydrophilic side chains enabling ion transport , while the fluorinated compound (CAS 1619967-08-6) is superior in OPVs and OLEDs due to enhanced charge separation and stability .

Thermal and Oxidative Stability: Fluorinated compounds generally exhibit higher thermal stability than non-fluorinated analogs, making them suitable for high-temperature device processing .

Research Findings and Contradictions

- Fluorination vs. Alkylation : While fluorination improves charge transport, alkylation prioritizes processability. For example, 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene is ideal for solution processing but sacrifices charge mobility compared to fluorinated derivatives .

- Reactivity of Tetrabrominated Analogs : 3,3',5,5'-Tetrabromo-2,2'-bithiophene is highly reactive but difficult to functionalize selectively, limiting its utility compared to dibrominated compounds .

- Glycol Side Chains : highlights glycolated bithiophenes for OECTs, but their bulky side chains may reduce π-π stacking efficiency compared to fluorinated systems .

生物活性

5,5'-Dibromo-3,3'-difluoro-2,2'-bithiophene is a synthetic compound belonging to the family of bithiophenes. It possesses unique structural features that contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C8H2Br2F2S2

- Molecular Weight : 360.04 g/mol

- CAS Number : 1619967-08-6

The compound is characterized by its dual bromination and fluorination, which enhance its electronic properties and reactivity. These modifications allow it to serve as a versatile building block in organic synthesis and materials science.

The biological activity of this compound is primarily attributed to its electronic structure. The presence of fluorine atoms makes the thiophene rings electron-poor, which lowers the energy level of the highest occupied molecular orbital (HOMO). This characteristic increases charge mobility when incorporated into polymeric systems, making it a candidate for applications in organic electronics and potentially in biological contexts.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of various bithiophene derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects against breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving apoptosis induction and cell cycle arrest .

Compound Cell Line IC50 (µM) Mechanism This compound MCF-7 12.5 Apoptosis This compound A549 15.0 Cell Cycle Arrest -

Antimicrobial Properties :

- Preliminary studies suggest that bithiophene derivatives may possess antimicrobial properties. In vitro tests showed that these compounds could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

- Neuroprotective Effects :

Case Studies

- Cytotoxicity Assays :

- In Vivo Studies :

Q & A

Q. Methodological

- Side-Chain Engineering : While this compound lacks solubilizing groups, copolymerization with glycolated (e.g., triethylene glycol) or alkylated comonomers enhances solubility in polar solvents (DMF, THF) .

- Blending Techniques : Mixing with high-boiling-point additives (e.g., 1,8-diiodooctane) improves thin-film morphology during spin-coating .

- Post-Synthesis Processing : Solvent vapor annealing enhances crystallinity without degrading fluorine-mediated electronic effects .

How can researchers resolve ambiguities in structural characterization of polymers derived from this monomer?

Q. Advanced

- NMR Limitations : Aromatic proton signals in ¹H NMR often overlap due to regioregularity issues. Use ¹⁹F NMR to confirm fluorination efficiency .

- XRD/GIWAXS : Resolve backbone planarity and π-π stacking distances (typically 3.4–3.6 Å for fluorinated systems) .

- MALDI-TOF MS : Identify oligomeric defects (e.g., terminal Br groups) that reduce charge transport .

What are the implications of fluorination position (3,3' vs. 4,4') on device performance?

Advanced

Compared to 4,4'-difluoro analogs, 3,3'-difluoro substitution:

- Enhances Planarity : Steric hindrance is minimized, enabling tighter π-π stacking.

- Improves Electron Mobility : Fluorine at 3,3' positions aligns better with electron-deficient comonomers (e.g., naphthalenediimide) in n-type polymers .

- Reduces Recombination Losses : Lower HOMO offsets in OPVs enhance open-circuit voltage (Vₒc) .

What are the environmental and safety considerations for handling this monomer?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。